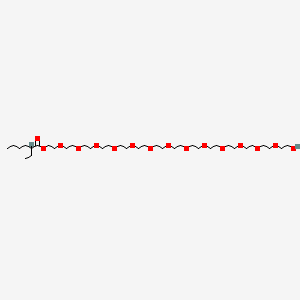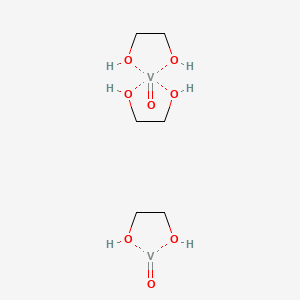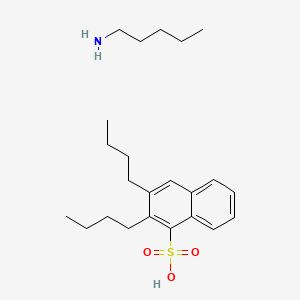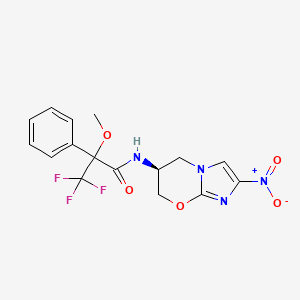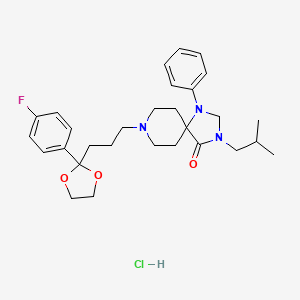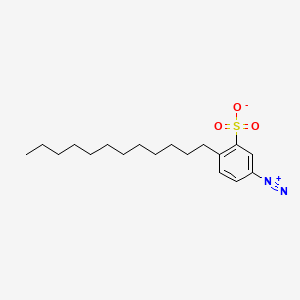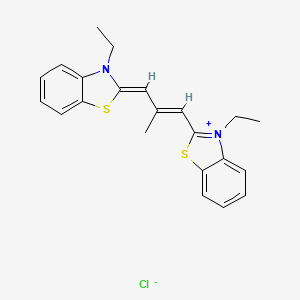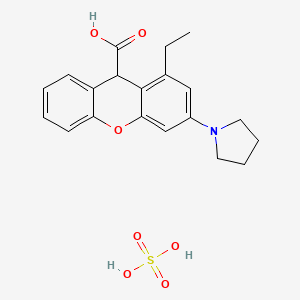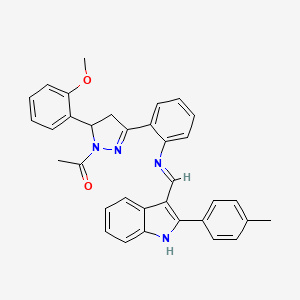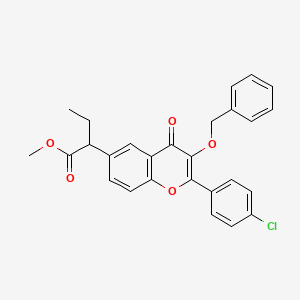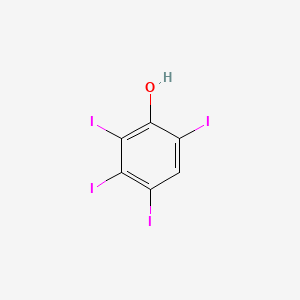
Phenol, 2,3,4,6-tetraiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,3,4,6-tetraiodo- is a chemical compound characterized by the presence of four iodine atoms attached to a phenol ring. This compound is known for its unique properties and potential applications in various scientific fields. The presence of multiple iodine atoms significantly alters its chemical behavior compared to other phenolic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4,6-tetraiodo- typically involves the iodination of phenol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective introduction of iodine atoms at the 2, 3, 4, and 6 positions on the phenol ring.
Industrial Production Methods: Industrial production of Phenol, 2,3,4,6-tetraiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 2,3,4,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace iodine atoms under appropriate conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
Phenol, 2,3,4,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals due to the presence of iodine atoms, which are useful in imaging and diagnostic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2,3,4,6-tetraiodo- involves its interaction with various molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can undergo oxidative coupling reactions, which are catalyzed by enzymes such as cytochrome P450 oxidases. These reactions lead to the formation of complex structures that can interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Phenol, 2,3,4,6-tetraiodo- is unique due to the presence of four iodine atoms, which significantly influence its chemical and biological properties. Similar compounds include:
Phenol, 2,3,4,6-tetrachloro-: This compound has chlorine atoms instead of iodine, resulting in different reactivity and applications.
Phenol, 2,4,6-triiodo-: With three iodine atoms, this compound has different steric and electronic properties compared to Phenol, 2,3,4,6-tetraiodo-.
Phenol, 2,4,6-tribromo-:
Propiedades
Número CAS |
89465-94-1 |
|---|---|
Fórmula molecular |
C6H2I4O |
Peso molecular |
597.70 g/mol |
Nombre IUPAC |
2,3,4,6-tetraiodophenol |
InChI |
InChI=1S/C6H2I4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
Clave InChI |
JXAWYEDPLIDSMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)I)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


